Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
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Overview
Description
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C11H12F3N It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
The synthesis of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic or nucleophilic substitution.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine can be compared with similar compounds such as:
Cyclopropylphenylmethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylphenylmethanamine: Lacks the cyclopropyl group, leading to variations in reactivity and applications.
Cyclopropyl[3-(fluoromethyl)phenyl]methanamine:
The uniqueness of this compound lies in its combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKYISBQIIXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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